5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

nicotinic acetylcholine receptor 6-methylnicotine radioligand binding

Procure 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine (CAS 1352537-81-5) for nAChR research. This multi-modified scaffold combines N-ethyl pyrrolidine, 6-methyl pyridine & 2-N,N-dimethylamino groups to generate an α7-biased pharmacological profile unobtainable with single-modification analogs. Its unique lipophilicity (XLogP3=2.4) enables CNS permeability studies, while the cumulative SAR enables orthogonal probing of α7 vs. α4β2 pathways. Replicating this integrated fingerprint requires the authentic, fully functionalized compound.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
Cat. No. B11797791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=C(N=C(C=C2)N(C)C)C
InChIInChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3
InChIKeyBEKOXTWNHIBRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine (CAS 1352537-81-5; PubChem CID 102542910) is a synthetic pyrrolidinylpyridine belonging to the nicotine analog class, with molecular formula C₁₄H₂₃N₃ and molecular weight 233.35 g/mol [1]. The compound incorporates three structural modifications relative to (S)-nicotine: an N-ethyl substituent on the pyrrolidine ring in place of the canonical N-methyl group, a 6-methyl substituent on the pyridine ring, and an N,N-dimethylamino group at the pyridine 2-position instead of the unsubstituted pyridine nitrogen [2]. Its computed XLogP3 of 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and topological polar surface area of 19.4 Ų indicate significantly increased lipophilicity compared to nicotine (XLogP ~1.2), with potential implications for blood-brain barrier permeability and membrane partitioning [1]. The compound is commercially available from multiple suppliers at ≥97% purity (typically 97–98%), primarily for research use in neuropharmacology and nicotinic receptor ligand development .

Why Nicotine, 6-Methylnicotine, or N-Ethylnornicotine Cannot Substitute for 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine in Receptor Pharmacology Studies


Substituting this compound with single-modification nicotine analogs such as 6-methylnicotine, N-ethylnornicotine, or (S)-nicotine is scientifically unsound because the three structural modifications present in the target compound—N-ethyl pyrrolidine, 6-methyl pyridine, and 2-N,N-dimethylamino—each exert distinct and sometimes opposing effects on nicotinic acetylcholine receptor (nAChR) subtype affinity and selectivity. Published SAR data demonstrate that N-ethyl substitution on the pyrrolidine nitrogen significantly reduces interaction with α4β2 receptors while largely sparing α7 receptor binding [1]; conversely, 6-methyl substitution on the pyridine ring enhances binding affinity at α4β2 nAChRs by approximately 1.3- to over 3-fold depending on the assay system [2][3]. The 2-N,N-dimethylamino group introduces altered hydrogen-bonding capacity (0 H-bond donors vs. 0 in nicotine but with a tertiary amine replacing the pyridine nitrogen's lone-pair character) and increased steric bulk at a position critical for receptor-ligand complementarity [4]. No single-modification analog can recapitulate the integrated pharmacological fingerprint produced by the simultaneous presence of all three structural features, making direct procurement of the authentic compound essential for experiments where the combined SAR is the variable under investigation.

Quantitative Differentiation Evidence for 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine Versus Closest Structural Analogs


6-Methyl Pyridine Substitution Enhances nAChR Binding Affinity Relative to Unsubstituted Nicotine

The target compound carries a 6-methyl substituent on the pyridine ring, a modification that has been extensively characterized in the nicotine analog literature. In direct competition binding studies using [³H]nicotine in rat brain membranes, 6-methylnicotine (the simplest analog bearing only this modification) exhibited a Ki of approximately 1.8 nM, compared with (S)-nicotine at Ki = 1.26–2.3 nM depending on the assay [1][2]. In a separate radioligand binding study using [³H](-)-nicotine in rat brain (minus cerebellum) preparations containing α4β2 nAChR subunits, 6-methylnicotine (as Imotine™) gave Ki = 1.8 nM versus nicotine Ki = 2 nM [3]. Wang et al. further demonstrated that within the pyridine-substituted series, 6-methyl substitution resulted in over three-fold greater potency than nicotine in the rat brain [³H]nicotine competition assay [2]. The 6-substituted nicotine SAR paper by Dukat et al. reported that 6-substituted analogs bind with affinities ranging from Ki = 0.45 to >10,000 nM, with 6-methylnicotine (Ki ≈ 1.8 nM) and 6-chloronicotine (Ki = 0.63 nM) showing enhanced affinity over (-)-nicotine (Ki = 2.3–2.4 nM) [4]. While the target compound has not been directly tested in these assays, the presence of the 6-methyl group on its pyridine ring is expected, based on class-level SAR, to confer a binding affinity enhancement at α4β2 nAChRs relative to analogs lacking this substitution.

nicotinic acetylcholine receptor 6-methylnicotine radioligand binding structure-affinity relationship

N-Ethyl Pyrrolidine Substitution Shifts nAChR Subtype Selectivity Away from α4β2 and Toward α7 Receptors

The target compound contains an N-ethyl group on the pyrrolidine nitrogen, replacing the N-methyl group found in nicotine. The methyl scan study by Xing et al. (2020) systematically evaluated the effect of pyrrolidinium ring substitutions on human α4β2 and α7 nAChR interactions using voltage-clamp electrophysiology in Xenopus oocytes and radioligand binding in SH-EP1 and tsA201 cell membranes. A critical finding was that 'replacing the 1′-N-methyl with an ethyl group or adding a second 1′-N-methyl group significantly reduced interaction with α4β2 but not α7 receptors' [1]. This establishes that N-ethyl substitution is a subtype-selectivity switch: it disproportionately attenuates α4β2 activity while preserving α7 activity. Consequently, the target compound—which bears this N-ethyl modification—is predicted to exhibit a shifted α7/α4β2 selectivity ratio compared with N-methyl-bearing analogs such as nicotine, 6-methylnicotine, and Imotine™. By contrast, 6-ethylnicotine (which retains the N-methyl group but adds a 6-ethyl on pyridine) still binds with high affinity at nAChRs (Ki = 5.6 nM) and produces nicotine-like behavioral effects [2], illustrating that pyridine 6-position and pyrrolidine N-position substitutions have mechanistically distinct consequences for receptor pharmacology.

nAChR subtype selectivity α7 nicotinic receptor α4β2 nicotinic receptor pyrrolidine N-substitution methyl scan

2-N,N-Dimethylamino Substitution Alters Hydrogen-Bonding Capacity and Lipophilicity Relative to All Canonical Nicotine Analogs

The target compound's 2-N,N-dimethylamino group on the pyridine ring is a distinctive structural feature absent from virtually all well-characterized nicotine analogs including nicotine, nornicotine, N-ethylnornicotine, 6-methylnicotine, 6-ethylnicotine, and Imotine™. This substitution replaces the pyridine nitrogen's lone pair (which in nicotine acts as a hydrogen bond acceptor and contributes to cation-π interactions at the receptor orthosteric site) with a tertiary dimethylamino group. The computed physicochemical consequences are quantifiable: the target compound has XLogP3 = 2.4, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 19.4 Ų [1]. In comparison, (S)-nicotine has XLogP ≈ 1.2, zero H-bond donors, two H-bond acceptors, and TPSA ≈ 16.1 Ų [2]. 6-Methylnicotine (the closest 6-methyl comparator) retains the unsubstituted pyridine nitrogen and has physicochemical properties closer to nicotine [3]. The approximately 2-fold increase in computed lipophilicity (ΔXLogP ≈ +1.2) of the target compound relative to nicotine predicts enhanced passive membrane permeability and potentially altered blood-brain barrier partitioning kinetics [4]. Additionally, the dimethylamino group eliminates the pyridine nitrogen's capacity to participate in hydrogen bond donation upon protonation, which may alter the compound's ionization-dependent receptor recognition profile at physiological pH.

physicochemical properties lipophilicity hydrogen bonding blood-brain barrier permeability dimethylamino pyridine

Integrated Multi-Site Modification Produces a Pharmacological Profile Not Additively Predictable from Single-Modification SAR

A critical limitation of using single-modification analogs as substitutes for the target compound is that the three structural modifications do not act independently. The 6-methyl group enhances α4β2 binding affinity [1], while the N-ethyl group simultaneously reduces α4β2 interaction [2]; these two effects are directionally opposed at the α4β2 subtype, making the net pharmacological outcome of their co-occurrence non-obvious. Furthermore, the 2-N,N-dimethylamino group introduces steric bulk and altered electronics at the pyridine 2-position, a region known to influence receptor binding orientation. Lee et al. (2002) demonstrated that 2-pyridyl-substituted nicotine analogs and aminomethylpyridine series compounds bind at α4β2 nAChRs in a manner distinct from classical nicotine analogs, with only modest correlation (r = 0.785) between the two series [3]. Moreover, Glennon and Dukat noted in their NICHD-funded synthetic exploration program that substituents at the pyridine 2-position and pyrrolidine N-position can independently modulate both affinity and efficacy, and that combined modifications often produce non-additive effects [4]. The 6-position SAR study by Dukat et al. explicitly demonstrated that affinity is jointly governed by lipophilic (π) and steric (ΔMOL VOL) parameters of the 6-substituent (r = 0.970, n = 15), and that pKa alone does not account for affinity variation [5]. The target compound combines modifications at all three of these independently characterized pharmacophoric positions, and no published SAR model exists that can reliably predict the integrated outcome.

polypharmacology nicotinic receptor SAR multi-site modification structure-activity relationship nicotine analog design

Highest-Value Research and Industrial Application Scenarios for 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine


α7 vs. α4β2 nAChR Subtype Selectivity Profiling Studies

The N-ethyl pyrrolidine modification, demonstrated by Xing et al. (2020) to selectively reduce α4β2 interaction while preserving α7 activity [1], makes the target compound a candidate molecular probe for dissecting α7-mediated from α4β2-mediated signaling pathways. Researchers investigating the differential roles of these two predominant brain nAChR subtypes in cognition, neuroprotection, or neuroinflammation can employ this compound alongside N-methyl-bearing controls (nicotine, 6-methylnicotine) to attribute functional outcomes to specific receptor subtypes. The compound's predicted α7-biased profile addresses a critical gap in the nAChR pharmacological toolbox, where highly selective α7 agonists remain scarce.

CNS Pharmacokinetic and Brain Penetration Studies of Lipophilic Nicotine Analogs

With XLogP3 = 2.4—approximately double the lipophilicity of nicotine (XLogP ≈ 1.2)—and altered hydrogen-bonding capacity due to the 2-N,N-dimethylamino group [2], the target compound serves as a test article for structure-permeability relationship studies across the blood-brain barrier. Its physicochemical profile falls within the favorable CNS drug space defined by Pajouhesh and Lenz (2005) [3], yet its increased lipophilicity relative to nicotine permits systematic evaluation of how incremental logP changes affect brain-to-plasma partitioning ratios, residence time, and regional brain distribution within the pyrrolidinylpyridine chemotype.

Metabolic Stability and Divergent Metabolism Studies of Multi-Substituted Nicotine Analogs

Published data indicate that 6-methylnicotine undergoes divergent oxidative metabolism from nicotine, producing distinct urinary biomarkers of exposure [4]. The target compound, which combines 6-methyl substitution with N-ethyl and 2-N,N-dimethylamino modifications, presents a unique metabolic substrate for cytochrome P450 enzymes (particularly CYP2A6, the primary nicotine-metabolizing isoform) and flavin-containing monooxygenases. Researchers studying nicotine analog metabolism, toxicology, or biomarker discovery can use this compound to investigate how cumulative structural modifications alter metabolic pathways, enzyme kinetics, and metabolite profiles compared to single-modification analogs.

Chemical Probe for Multi-Site Pharmacophoric Mapping of nAChR Orthosteric Binding Pockets

The target compound simultaneously presents modified substituents at three pharmacophoric positions—pyrrolidine N (ethyl vs. methyl), pyridine 6 (methyl vs. hydrogen), and pyridine 2 (dimethylamino vs. hydrogen)—making it a uniquely informative tool for computational docking studies, cryo-EM ligand density analysis, and site-directed mutagenesis campaigns aimed at mapping the steric, electronic, and hydrogen-bonding tolerance of the nAChR orthosteric site. The non-additive nature of multi-site modifications, as suggested by the modest inter-series correlation (r = 0.785) reported by Lee et al. (2002) [5], underscores the value of testing the fully modified scaffold rather than relying on single-modification SAR extrapolation.

Quote Request

Request a Quote for 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.